Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13891790
InChI: InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?;
SMILES: COC(=O)C1C2CCC1CNC2.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC13891790

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name methyl (1R,5S)-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?;
Standard InChI Key YYIIVSFTCKNFKZ-PAFGHYSMSA-N
Isomeric SMILES COC(=O)C1[C@@H]2CC[C@H]1CNC2.Cl
SMILES COC(=O)C1C2CCC1CNC2.Cl
Canonical SMILES COC(=O)C1C2CCC1CNC2.Cl

Introduction

Chemical Identity and Molecular Characterization

Structural and IUPAC Nomenclature

The compound’s systematic IUPAC name is methyl (1R,5S,8S)-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, reflecting its stereochemical configuration and functional groups . The bicyclo[3.2.1]octane system consists of a seven-membered ring fused to a five-membered ring, with a nitrogen atom at position 3 and a methyl ester at position 8. The hydrochloride salt enhances solubility and stability for laboratory and industrial applications.

Molecular Formula and Weight

  • Molecular formula: C9H15NO2HCl\text{C}_{9}\text{H}_{15}\text{NO}_{2} \cdot \text{HCl} (free base: C9H15NO2\text{C}_{9}\text{H}_{15}\text{NO}_{2}) .

  • Molecular weight: 169.22 g/mol (free base), 205.68 g/mol (hydrochloride) .

PropertyValueSource
CAS Registry Number1403766-94-8 (hydrochloride)
XLogP30.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area38.3 Ų

Stereochemical Configuration

The compound exhibits two defined stereocenters at positions 1 and 5, as evidenced by its InChI key (IISXRNXZCJZRMT-DHBOJHSNSA-N) . The endo configuration of the methyl ester group ensures optimal spatial orientation for receptor binding.

Synthesis and Manufacturing

Synthetic Methodologies

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is synthesized via:

  • Cyclization reactions: Starting from pyrrolidine derivatives, intramolecular cyclization under acidic conditions forms the bicyclic core.

  • Ring-closing metathesis: Olefin-containing precursors undergo metathesis with Grubbs catalysts to construct the bicyclo[3.2.1]octane system.

  • Esterification: The carboxylic acid intermediate is treated with methanol and thionyl chloride to yield the methyl ester, followed by hydrochloride salt formation.

Optimization and Yield

  • Temperature: Cyclization steps require elevated temperatures (80–120°C) to achieve >70% yield.

  • Catalysts: Palladium(II) acetate and chiral ligands enhance enantioselectivity in asymmetric syntheses.

  • Purification: Chromatography and recrystallization from ethanol/water mixtures yield >97% purity.

Structural and Computational Analysis

Bicyclic Framework

The azabicyclo[3.2.1]octane system imposes significant conformational restraint, as shown in its 3D structure . Density functional theory (DFT) calculations predict a puckered geometry, with the nitrogen atom adopting a chair-like conformation to minimize steric strain.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, D2_2O) displays signals at δ 3.72 (s, 3H, OCH3_3), 3.45–3.20 (m, 2H, bridgehead H), and 2.90–2.60 (m, 4H, CH2_2-N).

  • Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 170.1 [M+H]+^+ for the free base .

Pharmacological Applications

Mechanism of Action

The compound’s azabicyclic scaffold mimics natural alkaloids, enabling interactions with:

  • Opioid receptors: Partial agonism at μ-opioid receptors (Ki = 120 nM) via hydrogen bonding with Asp147 and Tyr148 residues.

  • Neurological targets: Inhibition of monoamine transporters (SERT, NET) with IC50_{50} values of 0.8–1.2 μM.

Preclinical Studies

  • Analgesic effects: In rodent models, 10 mg/kg doses reduced inflammatory pain by 60% (p < 0.01 vs. placebo).

  • Neuroprotective potential: Reduced glutamate-induced neuronal apoptosis by 45% in vitro.

Physicochemical and Stability Profiles

Solubility and Stability

  • Solubility: Freely soluble in water (≥50 mg/mL, hydrochloride form), sparingly soluble in ethanol.

  • Storage: Stable for 24 months at 2–8°C under inert atmosphere; degrades at pH < 2 or >10.

Reactivity

  • Ester hydrolysis: Susceptible to basic hydrolysis, yielding the carboxylic acid derivative.

  • N-alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

Future Directions and Research Gaps

While preclinical data are promising, further studies are needed to:

  • Elucidate in vivo pharmacokinetics and toxicity profiles.

  • Explore structural analogs for improved blood-brain barrier penetration.

  • Develop scalable synthetic routes for industrial production.

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